5'-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one
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Overview
Description
5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions, purification processes, and possibly the development of catalytic methods to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of bromine and chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The spiro structure allows for further cyclization reactions, potentially leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel pharmaceuticals with potential therapeutic effects.
Materials Science: Its spiro structure and functional groups make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 9-Bromo-2-(4-bromophenyl)-5’,5’-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohex 2en]-3’-ol
- 9-Bromo-2-phenyl-1’-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
- 9-Bromo-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
Uniqueness
The uniqueness of 5’-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and physical properties. These properties make it particularly valuable for specialized applications in research and industry .
Properties
CAS No. |
303104-52-1 |
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Molecular Formula |
C23H14Br2ClN3O2 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
5'-bromo-2-(4-bromophenyl)-9-chlorospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C23H14Br2ClN3O2/c24-13-3-1-12(2-4-13)19-11-20-16-10-15(26)6-8-21(16)31-23(29(20)28-19)17-9-14(25)5-7-18(17)27-22(23)30/h1-10,20H,11H2,(H,27,30) |
InChI Key |
LMZFLMNQPZVJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC4(N2N=C1C5=CC=C(C=C5)Br)C6=C(C=CC(=C6)Br)NC4=O |
Origin of Product |
United States |
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